REACTION_CXSMILES
|
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
chondroitin 4-sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was kept overnight at 4° C. for the coupling reaction
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated to 1 ml
|
Type
|
CUSTOM
|
Details
|
purified on a PD-10 column
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
their concentration
|
Name
|
|
Type
|
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
chondroitin 4-sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was kept overnight at 4° C. for the coupling reaction
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated to 1 ml
|
Type
|
CUSTOM
|
Details
|
purified on a PD-10 column
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
their concentration
|
Name
|
|
Type
|
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
chondroitin 4-sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was kept overnight at 4° C. for the coupling reaction
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated to 1 ml
|
Type
|
CUSTOM
|
Details
|
purified on a PD-10 column
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
their concentration
|
Name
|
|
Type
|
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
chondroitin 4-sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was kept overnight at 4° C. for the coupling reaction
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated to 1 ml
|
Type
|
CUSTOM
|
Details
|
purified on a PD-10 column
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
their concentration
|
Name
|
|
Type
|
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
chondroitin 4-sulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
CSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
sodium borate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was kept overnight at 4° C. for the coupling reaction
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture was concentrated to 1 ml
|
Type
|
CUSTOM
|
Details
|
purified on a PD-10 column
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
their concentration
|
Name
|
|
Type
|
|
Smiles
|
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |